molecular formula C8H5D3NO5S·K B602432 Acetaminophen-D3 sulphate potassium salt CAS No. 1188263-45-7

Acetaminophen-D3 sulphate potassium salt

Cat. No.: B602432
CAS No.: 1188263-45-7
M. Wt: 272.34
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Description

Acetaminophen-D3 sulphate potassium salt is a deuterium-labeled analog of acetaminophen. It is commonly used as an internal standard in analytical and pharmacokinetic research. This stable isotope-labeled compound enhances the accuracy of mass spectrometry and liquid chromatography, enabling precise quantification of acetaminophen in biological samples .

Mechanism of Action

Target of Action

Acetaminophen-D3 sulphate potassium salt, also known as Acetaminophen, primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in pain and inflammation signaling .

Mode of Action

This compound inhibits the activity of COX enzymes, thereby reducing the production of prostaglandins . This results in decreased pain and inflammation signaling, providing relief from symptoms . It is also suggested that Acetaminophen may decrease the excretion rate of potassium sulfate, which could result in a higher serum level .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX enzymes, this compound prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes . This leads to a decrease in these signaling molecules, reducing pain and inflammation .

Pharmacokinetics

This compound is mainly metabolized in the liver through three pathways: conjugation with glucuronide, conjugation with sulfate, and oxidation through the cytochrome P450 enzyme pathway . The majority of this compound is excreted in the urine as glucuronide and sulfate conjugates . The compound’s ADME properties and their impact on bioavailability are yet to be fully understood.

Result of Action

The primary result of this compound’s action is the reduction of pain and inflammation . By inhibiting the production of prostaglandins, this compound decreases the signaling of pain and inflammation to the brain . This provides relief from symptoms such as pain and fever .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy . Additionally, factors such as the patient’s age, liver function, and overall health status can also influence the drug’s action, efficacy, and stability . It’s important to note that the presence of sodium in certain formulations of this compound has been linked to an increased risk of cardiovascular disease .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetaminophen-D3 sulphate potassium salt involves the deuteration of acetaminophen followed by sulfation and subsequent conversion to the potassium salt. The deuteration process typically involves the use of deuterium oxide (D2O) as a solvent and deuterium gas (D2) as a reagent under controlled conditions. The sulfation step involves the reaction of the deuterated acetaminophen with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to form the sulfate ester. Finally, the potassium salt is formed by neutralizing the sulfate ester with potassium hydroxide (KOH) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction conditions to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Acetaminophen-D3 sulphate potassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Acetaminophen-D3 sulphate potassium salt is extensively used in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetaminophen-D3 sulphate potassium salt is unique due to its deuterium labeling, which provides enhanced stability and accuracy in analytical measurements. This makes it particularly valuable in research settings where precise quantification of acetaminophen is required .

Properties

IUPAC Name

potassium;[4-[(2,2,2-trideuterioacetyl)amino]phenyl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5S.K/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13;/h2-5H,1H3,(H,9,10)(H,11,12,13);/q;+1/p-1/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYPYWFCUWHZMZ-NIIDSAIPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8KNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670069
Record name Potassium 4-[(~2~H_3_)ethanoylamino]phenyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188263-45-7
Record name Potassium 4-[(~2~H_3_)ethanoylamino]phenyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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